Hoe 263

Description

- HOE077: An anti-fibrotic agent studied for reducing fibrosis in pancreatic islet cell transplantation, demonstrating efficacy in decreasing fibrous encapsulation thickness and improving cell viability .

- HOE (Hemp Oil Extract): A bioactive extract from hemp oil with demonstrated anti-colorectal cancer activity via purine metabolism modulation and cell cycle arrest .

- Human and Organizational Errors (HOE): A non-chemical term in marine engineering, referring to accident causation factors .

Given the pharmacological focus of the query, this article will prioritize HOE077 (anti-fibrotic) and HOE (Hemp Oil Extract) for comparison with structurally or functionally similar compounds.

Properties

CAS No. |

32847-88-4 |

|---|---|

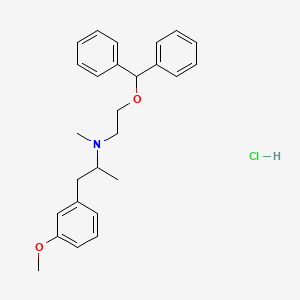

Molecular Formula |

C26H32ClNO2 |

Molecular Weight |

426 g/mol |

IUPAC Name |

N-(2-benzhydryloxyethyl)-1-(3-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C26H31NO2.ClH/c1-21(19-22-11-10-16-25(20-22)28-3)27(2)17-18-29-26(23-12-6-4-7-13-23)24-14-8-5-9-15-24;/h4-16,20-21,26H,17-19H2,1-3H3;1H |

InChI Key |

BIFHZGVJYAZJRD-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Synonyms |

HOE 263 HOE-263 N-(2-benzhydryloxy)ethyl-N-methyl-(1-ethyl-2-(3-methoxyphenyl)ethyl)amine |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hoe 263 involves several steps:

Formation of Schiff Base: Ethanolamine reacts with m-methoxyphenylacetone to form a Schiff base.

Reduction: The Schiff base is reduced using hydrogen over palladium on carbon to yield a secondary amine.

Methylation: The secondary amine is methylated using formaldehyde and formic acid.

Chlorination: The resulting compound is treated with thionyl chloride to form a 2-chloroethyl derivative.

Chemical Reactions Analysis

Hoe 263 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using hydrogen over palladium on carbon.

Substitution: It undergoes substitution reactions, such as chlorination with thionyl chloride.

Scientific Research Applications

Hoe 263 has been extensively studied for its pharmacological properties:

Calcium Channel Antagonist: It inhibits calcium uptake in potassium-depolarized pulmonary arteries more effectively than other known calcium channel blockers like verapamil and prenylamine.

Cardiovascular Research: It has been used to study the contraction of heart atrium and papillary muscles.

Pharmacological Studies: This compound has been compared with other calcium antagonists in various binding tests and has shown significant activity.

Mechanism of Action

Hoe 263 exerts its effects by inhibiting calcium uptake in smooth muscle cells. It binds to calcium channels, preventing calcium ions from entering the cells, which leads to relaxation of the muscles. This mechanism is similar to that of other calcium channel blockers like verapamil .

Comparison with Similar Compounds

HOE077 (Anti-Fibrotic Agent)

Key Properties :

- Reduces fibrous encapsulation thickness by ~33% and improves cell viability by ~52% in pancreatic islet transplantation models .

- Mechanism: Likely targets extracellular matrix deposition, though exact molecular pathways are unspecified in the evidence.

Comparison with Similar Anti-Fibrotic Agents :

Pirfenidone (Structurally dissimilar but functionally analogous):

- Efficacy : Reduces lung fibrosis progression in idiopathic pulmonary fibrosis (IPF) by ~30–50% in clinical trials.

- Mechanism : Inhibits TGF-β1, a key profibrotic cytokine, whereas HOE077’s mechanism remains undefined .

- Limitation : Pirfenidone causes systemic side effects (nausea, rash), whereas HOE077’s localized application (via drinking water) may minimize toxicity .

Polyphenols from Tea (Camellia sinensis): Efficacy: Reduces hepatic fibrosis by scavenging free radicals and inhibiting lipid peroxidation, similar to HOE077’s antioxidant effects . Mechanistic Overlap: Both compounds mitigate oxidative stress, but HOE077 directly targets fibrosis thickness, while tea polyphenols broadly modulate inflammation .

Table 1: Anti-Fibrotic Compounds Comparison

| Compound | Target Fibrosis Type | Efficacy (Reduction) | Mechanism | Application Route |

|---|---|---|---|---|

| HOE077 | Pancreatic islet | ~33% thickness | Undefined | Oral (drinking water) |

| Pirfenidone | Lung (IPF) | ~30–50% progression | TGF-β1 inhibition | Oral |

| Tea Polyphenols | Liver | ~20–40% lipid peroxidation | Antioxidant, anti-inflammatory | Oral/Dietary |

HOE (Hemp Oil Extract)

Key Properties :

- Induces G1-phase cell cycle arrest in colorectal cancer (CRC) cells by downregulating c-MYC, CCND1, CDK4, and CDK6 .

- Suppresses CRC proliferation in vitro and in vivo .

Comparison with Similar Anticancer Compounds :

Curcumin (Turmeric Extract) :

- Efficacy : Inhibits CRC proliferation by downregulating cyclin D1 and CDK4, mirroring HOE’s cell cycle effects.

- Divergence : Curcumin also modulates NF-κB and STAT3 pathways, whereas HOE’s activity is more narrowly focused on purine metabolism .

5-Fluorouracil (5-FU) :

- Efficacy : Standard chemotherapy for CRC, with ~40–60% response rates.

- Mechanistic Contrast : 5-FU targets thymidylate synthase, disrupting DNA synthesis, while HOE modulates purine metabolism and cell cycle proteins .

Table 2: Anticancer Compounds Comparison

| Compound | Target Pathway | Efficacy (CRC) | Mechanism | Selectivity |

|---|---|---|---|---|

| HOE (Hemp) | Purine metabolism | In vitro/vivo suppression | c-MYC downregulation, G1 arrest | Moderate (cell-type specific) |

| Curcumin | Cyclin D1, NF-κB | ~50% growth inhibition | Multi-pathway modulation | Broad |

| 5-FU | DNA synthesis | ~40–60% response rate | Thymidylate synthase inhibition | Low (systemic toxicity) |

Q & A

Q. Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

Q. Table 2: Key Frameworks for Hypothesis Development

| Framework | Application to this compound Research |

|---|---|

| FINER | Ensure hypotheses are ethically compliant (e.g., minimizing animal use) |

| PICO | Define clinical endpoints for Phase I trials |

| PRISMA | Systematically review conflicting toxicity studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.